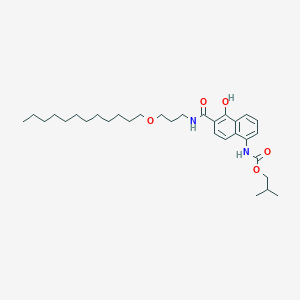
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide
Descripción
Stetaderm es una formulación de gel de silicona transparente, no pegajosa y de secado rápido que se utiliza para el tratamiento de cicatrices. Está diseñado para suavizar y aplanar las cicatrices, aliviar la picazón y las molestias, y reducir el enrojecimiento y la decoloración asociados con las cicatrices. Stetaderm es adecuado para su uso en todo tipo de cicatrices, incluidas las que resultan de cirugías, traumas, quemaduras, mordidas, acné y otras afecciones de la piel .
Propiedades
Número CAS |
110560-22-0 |
|---|---|
Fórmula molecular |
C31H48N2O5 |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
2-methylpropyl N-[6-(3-dodecoxypropylcarbamoyl)-5-hydroxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C31H48N2O5/c1-4-5-6-7-8-9-10-11-12-13-21-37-22-15-20-32-30(35)27-19-18-25-26(29(27)34)16-14-17-28(25)33-31(36)38-23-24(2)3/h14,16-19,24,34H,4-13,15,20-23H2,1-3H3,(H,32,35)(H,33,36) |
Clave InChI |
RSJZGHMWWMJFSW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
SMILES canónico |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
Sinónimos |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Stetaderm se compone principalmente de silicona, que se sintetiza mediante la polimerización de siloxanos. La preparación implica los siguientes pasos:
Hidrólisis de clorosilanos: Los clorosilanos se hidrolizan para formar silanoles.
Condensación: Los silanoles sufren reacciones de condensación para formar enlaces siloxano, lo que resulta en la formación de polímeros de silicona.
Entrecruzamiento: Los polímeros de silicona se entrecruzan para formar una estructura similar a un gel.
Métodos de producción industrial
En entornos industriales, la producción de Stetaderm implica el uso de equipos especializados para garantizar la consistencia y la calidad del gel de silicona. El proceso incluye:
Mezcla: Las materias primas, incluidos los clorosilanos y los catalizadores, se mezclan en proporciones precisas.
Polimerización: La mezcla se somete a condiciones controladas para facilitar la polimerización y el entrecruzamiento.
Purificación: El gel de silicona resultante se purifica para eliminar cualquier impureza.
Envasado: El gel purificado se envasa en tubos o contenedores para su distribución.
Análisis De Reacciones Químicas
Tipos de reacciones
Stetaderm experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La exposición al oxígeno puede provocar la oxidación del gel de silicona, afectando sus propiedades.
Hidrólisis: En presencia de humedad, el gel de silicona puede sufrir hidrólisis, lo que lleva a la ruptura de los enlaces siloxano.
Entrecruzamiento: Los polímeros de silicona en Stetaderm pueden sufrir reacciones de entrecruzamiento adicionales, lo que mejora la estabilidad y durabilidad del gel.
Reactivos y condiciones comunes
Oxidación: El oxígeno y otros agentes oxidantes pueden inducir reacciones de oxidación.
Hidrólisis: El agua o la humedad pueden facilitar las reacciones de hidrólisis.
Entrecruzamiento: Los agentes de entrecruzamiento, como los catalizadores a base de platino, se utilizan para promover las reacciones de entrecruzamiento.
Principales productos formados
Oxidación: La oxidación puede conducir a la formación de compuestos de silicona oxidados.
Hidrólisis: La hidrólisis da como resultado la formación de silanoles y otros productos hidrolizados.
Entrecruzamiento: Las reacciones de entrecruzamiento dan como resultado la formación de una red de silicona estable similar a un gel.
Aplicaciones Científicas De Investigación
Stetaderm tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las propiedades y reacciones de los materiales a base de silicona.
Biología: Se emplea en estudios relacionados con la cicatrización de heridas y la formación de cicatrices.
Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia en el tratamiento de diversos tipos de cicatrices.
Industria: Se aplica en el desarrollo de productos avanzados a base de silicona para uso médico y cosmético
Mecanismo De Acción
Stetaderm ejerce sus efectos a través de los siguientes mecanismos:
Hidratación: El gel de silicona forma una barrera protectora que hidrata el tejido cicatricial, promoviendo la cicatrización y reduciendo la formación de cicatrices.
Regulación del colágeno: Stetaderm ayuda a normalizar los ciclos de síntesis de colágeno, lo que lleva a la formación de una cicatriz madura y menos visible.
Protección: El gel protege la cicatriz de la invasión química y microbiana, reduciendo el riesgo de infección y daños adicionales.
Comparación Con Compuestos Similares
Stetaderm se compara con otros compuestos similares, como:
Mederma: Contiene extracto de cebolla y alantoína, se utiliza para el tratamiento de cicatrices pero tiene una formulación y un mecanismo de acción diferentes.
Stratamark: Un gel de silicona específicamente diseñado para el tratamiento y la prevención de estrías.
Stratamed: Un gel de silicona que se utiliza para una cicatrización de heridas más rápida y se puede aplicar en incisiones frescas y heridas abiertas
Singularidad
La formulación única de Stetaderm le permite ser de secado rápido, no pegajosa y transparente, lo que la hace adecuada para su uso en todas las áreas de la piel, incluidas las áreas expuestas y con vello, sin necesidad de afeitarse. Su capacidad para formar una capa protectora, permeable al gas e impermeable la diferencia de otros productos para el tratamiento de cicatrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


